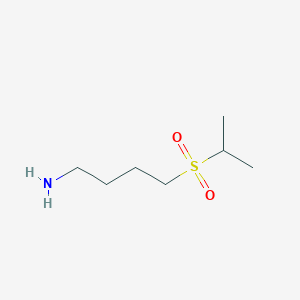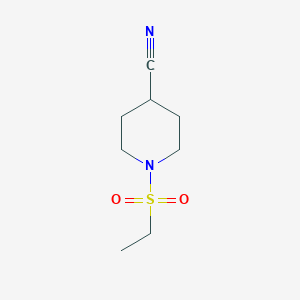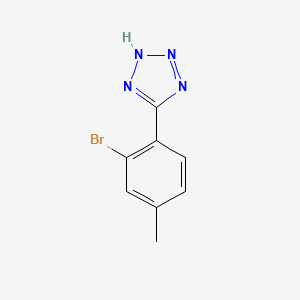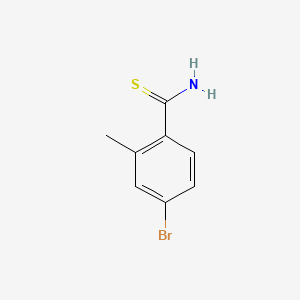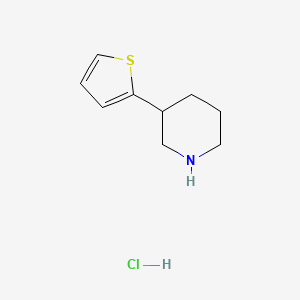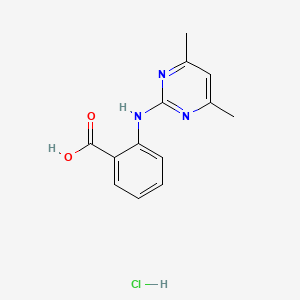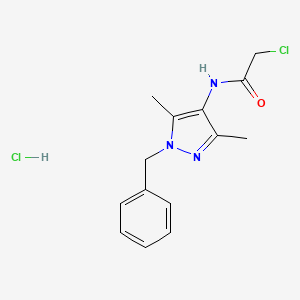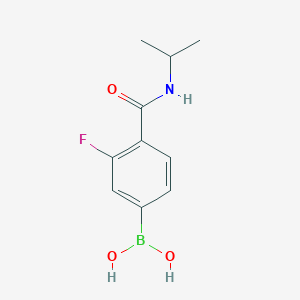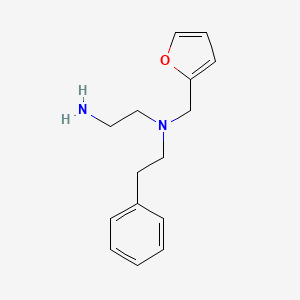
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine
Übersicht
Beschreibung
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine (NFPE) is an organic compound that belongs to the class of heterocyclic amines. It is a white, crystalline solid with a pungent odor and a melting point of 81-83 °C. NFPE has been used in a variety of applications due to its unique properties, including its ability to act as a catalyst, an antioxidant, and a ligand for various metal ions. Additionally, it has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been studied extensively in the fields of biochemistry and pharmacology. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, thus potentially serving as a drug delivery system. In addition, N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Wirkmechanismus
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, thus potentially serving as a drug delivery system. Furthermore, it has been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemische Und Physiologische Effekte
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been found to possess antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, thus potentially serving as a drug delivery system. Furthermore, it has been shown to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst, an antioxidant, and a ligand for various metal ions. Additionally, its low toxicity makes it a safe choice for use in laboratory experiments. The major limitation of using N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine in laboratory experiments is its low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine should focus on its potential applications in the fields of medicine and pharmacology. Additionally, further research should be conducted to explore its potential use as a drug delivery system and its potential role in the treatment of neurological disorders. Furthermore, further studies should be conducted to investigate its potential role in the treatment of cancer and other diseases. Other potential areas of research include its potential use as an antioxidant, its ability to modulate neurotransmitter activity, and its potential role in the regulation of inflammation.
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-9-11-17(13-15-7-4-12-18-15)10-8-14-5-2-1-3-6-14/h1-7,12H,8-11,13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJDVOGNGYKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



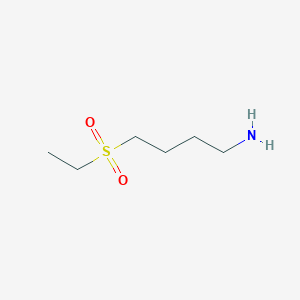
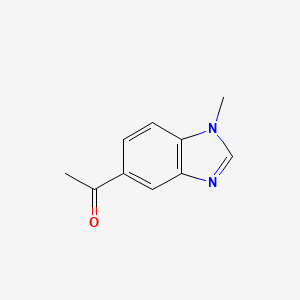
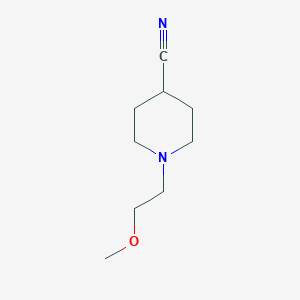
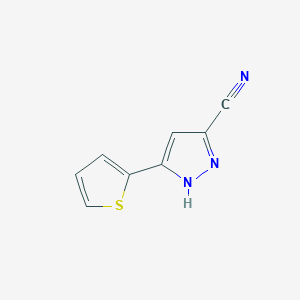
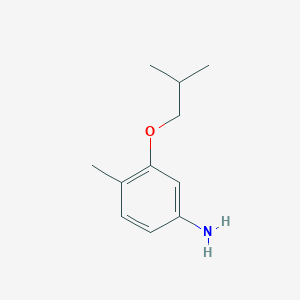
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
